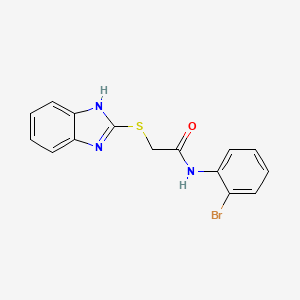
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a bromophenyl acetamide group via a sulfanyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.
Thioether Formation: The benzimidazole is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzimidazole with 2-bromoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Potential use in the development of novel materials due to its unique structural properties.
Biology and Medicine:
Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Research: Studies have shown that benzimidazole derivatives can exhibit anticancer activity, suggesting potential use in cancer therapy.
Industry:
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a fungicide or pesticide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide is primarily based on its ability to interact with biological macromolecules. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, which may affect its electronic properties and interactions with biological targets.
Uniqueness: The presence of the bromine atom in 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems compared to its analogs.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-10-5-1-2-6-11(10)17-14(20)9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUAAGDGDMAOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10812295.png)

![2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B10812314.png)
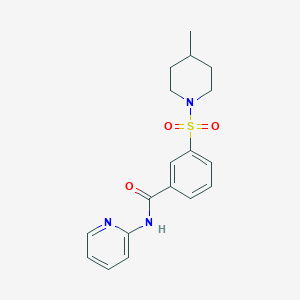
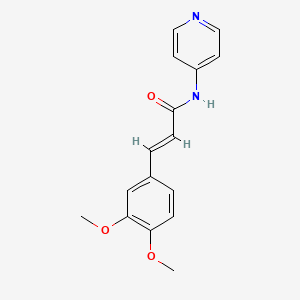
![N-[(Z)-thiophen-2-ylmethylideneamino]-1H-indole-3-carboxamide](/img/structure/B10812326.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide](/img/structure/B10812330.png)
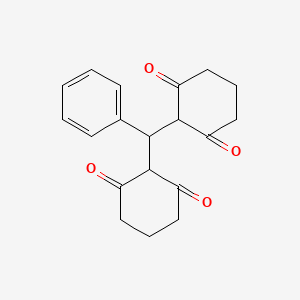
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812341.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812343.png)
![N-(3-methylphenyl)-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanamide](/img/structure/B10812346.png)
![2-[5-[[3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10812356.png)
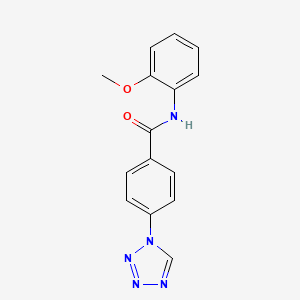
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B10812373.png)
